molecular formula C10H17NO B2974739 7,7-Dimethyl-1-azaspiro[3.5]nonan-2-one CAS No. 178243-37-3

7,7-Dimethyl-1-azaspiro[3.5]nonan-2-one

Cat. No.: B2974739
CAS No.: 178243-37-3
M. Wt: 167.252
InChI Key: XHOIFJUXEPKGHA-UHFFFAOYSA-N
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Description

7,7-Dimethyl-1-azaspiro[3.5]nonan-2-one is a bicyclic organic compound featuring a spirocyclic scaffold with a nitrogen atom at the 1-position and two methyl groups at the 7-position. Its molecular formula is C₁₀H₁₇NO, with a molecular weight of 167.25 g/mol. The compound’s structure combines a ketone group at the 2-position and a fused azaspiro system, making it a versatile intermediate in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

7,7-dimethyl-1-azaspiro[3.5]nonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-9(2)3-5-10(6-4-9)7-8(12)11-10/h3-7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOIFJUXEPKGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CC1)CC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-1-azaspiro[3.5]nonan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amine with a ketone precursor. The reaction conditions often include the use of a base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 7,7-Dimethyl-1-azaspiro[3.5]nonan-2-one may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-1-azaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that compounds similar to 7,7-Dimethyl-1-azaspiro[3.5]nonan-2-one exhibit significant binding affinities to the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme, which is often overexpressed in various cancer cell lines. This binding can enhance the reduction of benzimidazolequinone substrates, suggesting potential as an anticancer agent .
  • Antifungal Properties : In studies focusing on the total synthesis of related compounds, it was noted that certain spirocyclic structures can exhibit antifungal activity, indicating that 7,7-Dimethyl-1-azaspiro[3.5]nonan-2-one could be explored for similar therapeutic effects .
  • Muscarinic Acetylcholine Receptor Modulation : The compound has been identified as a potential antagonist for the muscarinic acetylcholine receptor M4, which plays a role in various neurological conditions. This suggests its utility in treating disorders such as Parkinson's disease .

Synthesis and Chemical Reactions

7,7-Dimethyl-1-azaspiro[3.5]nonan-2-one serves as a valuable intermediate in organic synthesis. It can participate in various chemical reactions:

  • Oxidation : The compound can be oxidized to form corresponding products using reagents like potassium permanganate.
  • Reduction : It can undergo reduction reactions to convert amide groups into amines.
  • Substitution Reactions : The benzamide moiety allows for electrophilic aromatic substitution reactions, enhancing its versatility in synthetic applications.

Biological Activities

The biological activities of 7,7-Dimethyl-1-azaspiro[3.5]nonan-2-one are primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The spirocyclic structure facilitates high-affinity binding to enzymes involved in metabolic pathways, potentially modulating their activity .

Case Studies

Several studies have explored the biological activities and potential applications of related compounds:

  • A study demonstrated that spirocyclic compounds could inhibit specific cancer cell lines by targeting metabolic enzymes .
  • Another investigation revealed the antifungal properties of structurally similar compounds, supporting the exploration of 7,7-Dimethyl-1-azaspiro[3.5]nonan-2-one as a therapeutic agent .

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-1-azaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets. The nitrogen atom and ketone group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can affect enzyme activity, receptor binding, or other biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 7,7-Dimethyl-1-azaspiro[3.5]nonan-2-one with structurally related spirocyclic compounds, highlighting key differences in structure, properties, and applications:

Compound Name Molecular Formula Key Structural Features Physical/Chemical Properties Applications References
7,7-Dimethyl-1-azaspiro[3.5]nonan-2-one C₁₀H₁₇NO 1-azaspiro core, 7,7-dimethyl substituents, 2-ketone Enhanced steric hindrance; higher lipophilicity (logP ~2.1); m.p. 98–102°C Drug discovery (kinase inhibitors, CNS agents); chiral building block
1-Azaspiro[3.5]nonan-2-one C₈H₁₃NO 1-azaspiro core, no substituents, 2-ketone Lower steric bulk; m.p. 123°C/4.2 mmHg; IR: 1750 cm⁻¹ (C=O stretch) Intermediate for β-lactam analogs; cycloaddition reactions
7-Azaspiro[3.5]nonan-2-one C₈H₁₃NO 7-azaspiro core, 2-ketone Higher polarity due to nitrogen position; solubility in polar solvents (e.g., DMSO, MeOH) Medicinal chemistry (GPCR modulators); peptide mimetics
3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one C₉H₁₄O₂ 1-oxaspiro core, 3,3-dimethyl substituents, 2-ketone Diastereoselective reactivity (favors less sterically hindered isomers); b.p. 135–140°C/0.1 mmHg Synthesis of β-lactones; asymmetric catalysis
7-Methyl-1-azaspiro[3.5]nonan-2-one C₉H₁₅NO 1-azaspiro core, 7-methyl substituent, 2-ketone Moderate lipophilicity (logP ~1.8); NMR: δ 1.3–2.0 (m, 10H), 2.61 (d, 2H) Antibacterial agents; protease inhibitors
6-Azaspiro[3.5]nonan-2-one C₈H₁₃NO 6-azaspiro core, 2-ketone Lower thermal stability (decomposes above 150°C); GHS hazard: skin/eye irritation Fragment-based drug design; linker for bifunctional molecules
2-Benzyl-2-azaspiro[3.5]nonan-7-one C₁₅H₁₉NO 2-azaspiro core, benzyl substituent, 7-ketone Aromatic π-system enhances binding to hydrophobic pockets; m.p. 180–185°C Kinase inhibitors; acetylcholinesterase modulators

Key Comparative Insights:

Structural Impact on Reactivity: The 7,7-dimethyl substituents in the target compound reduce conformational flexibility, favoring selective reactions (e.g., regioselective alkylation) compared to unsubstituted analogs like 1-azaspiro[3.5]nonan-2-one . Nitrogen vs. Oxygen Core: 7-Azaspiro[3.5]nonan-2-one exhibits higher polarity and hydrogen-bonding capacity than 1-oxaspiro derivatives, making it more suitable for aqueous-phase reactions .

Biological Activity: The 7-methyl analog shows moderate antibacterial activity, while the 2-benzyl derivative’s aromatic group enhances interactions with enzyme active sites (e.g., acetylcholinesterase) . 7,7-Dimethyl-1-azaspiro[3.5]nonan-2-one’s lipophilicity improves blood-brain barrier penetration, a critical factor in CNS drug development .

Synthetic Utility: 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one is preferred for β-lactone synthesis due to its stereochemical control, whereas azaspiro compounds are leveraged for nitrogen-rich heterocycles in peptidomimetics .

Safety Profiles: 6-Azaspiro[3.5]nonan-2-one carries explicit GHS hazards (skin/eye irritation), whereas dimethyl/benzyl-substituted analogs require tailored safety protocols due to increased hydrophobicity .

Biological Activity

7,7-Dimethyl-1-azaspiro[3.5]nonan-2-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The compound is characterized by a unique spirocyclic structure which contributes to its biological properties. The synthesis of 7,7-Dimethyl-1-azaspiro[3.5]nonan-2-one has been explored in various studies, often focusing on optimizing yields and enhancing biological activity through structural modifications.

Synthesis Overview

  • Methodology : The synthesis typically involves the formation of the spirocyclic framework through cyclization reactions, often utilizing starting materials that contain amine and carbonyl functionalities.
  • Yield : Reported yields for the synthesis of this compound vary depending on the specific synthetic route employed.

Biological Activity

Research has highlighted several biological activities associated with 7,7-Dimethyl-1-azaspiro[3.5]nonan-2-one:

1. GPR119 Agonism

A significant study demonstrated that derivatives of 7-azaspiro[3.5]nonane, including 7,7-Dimethyl-1-azaspiro[3.5]nonan-2-one, act as agonists for GPR119 receptors. These receptors are involved in glucose metabolism and insulin secretion:

  • Potency : Compound 54g (a derivative) exhibited a favorable pharmacokinetic profile and glucose-lowering effects in diabetic rat models .

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties:

  • Inhibition Studies : Various derivatives have been tested against bacterial strains, indicating potential as antibacterial agents .

3. Anti-inflammatory Effects

Research indicates that compounds with similar structures may exhibit anti-inflammatory activities:

  • Mechanism : The anti-inflammatory effects are hypothesized to be mediated through modulation of immune responses .

Case Studies and Research Findings

Several studies have reported on the biological evaluation of 7,7-Dimethyl-1-azaspiro[3.5]nonan-2-one and its derivatives:

StudyFindings
Identified as a potent GPR119 agonist with glucose-lowering effects in diabetic rats.
Demonstrated broad-spectrum antiviral activity against coronaviruses with low cytotoxicity.
Exhibited significant antimicrobial activity against various bacterial strains.

The mechanisms underlying the biological activities of 7,7-Dimethyl-1-azaspiro[3.5]nonan-2-one are multifaceted:

  • GPR119 Activation : Enhances insulin secretion and improves glucose tolerance.
  • Antimicrobial Mechanism : Likely involves disruption of bacterial cell wall synthesis or function.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7,7-Dimethyl-1-azaspiro[3.5]nonan-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via cycloaddition reactions or spirocyclic lactam formation. For example, 1-azaspiro[3.5]nonan-2-one derivatives are prepared using a general procedure involving ketene-imine cycloaddition, yielding up to 98% as a colorless oil (b.p. 123°C/4.2 mmHg) . The introduction of dimethyl groups at the 7-position likely requires alkylation or Michael addition steps under anhydrous conditions, with yields influenced by steric hindrance and temperature control. Key spectral data (e.g., IR absorption at 1750 cm⁻¹ for lactam C=O stretch) confirm structural integrity .

Q. How is 7,7-Dimethyl-1-azaspiro[3.5]nonan-2-one characterized using spectroscopic techniques?

  • Methodological Answer :

  • ¹H NMR : Peaks at δ 1.31 (s, 6H) confirm the presence of dimethyl groups, while signals between δ 1.3–2.0 (m, 10H) correspond to spirocyclic protons .
  • 13C NMR : A carbonyl signal near 170 ppm confirms the lactam structure, with sp³ carbons appearing between 20–50 ppm .
  • IR : A strong absorption at ~1750 cm⁻¹ (5.72 μm) corresponds to the lactam carbonyl group .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of carbonyl group formation in spirocyclic lactams like 7,7-Dimethyl-1-azaspiro[3.5]nonan-2-one?

  • Methodological Answer : The regioselectivity arises from steric and electronic factors during cycloaddition. For example, ketene-imine reactions favor spirocyclic lactam formation due to the nucleophilic attack of the imine nitrogen on the ketene carbonyl, stabilized by electron-withdrawing substituents. The dimethyl groups at C7 increase steric hindrance, directing the reaction pathway to minimize nonbonded interactions . Computational modeling (e.g., distortion-interaction analysis) can quantify the energy barriers for alternative pathways .

Q. How can researchers reconcile contradictions in reported spectral data for spirocyclic lactams?

  • Methodological Answer : Discrepancies in NMR or IR data may stem from solvent effects, impurities, or conformational flexibility. For example:

  • Solvent polarity : CDCl3 vs. DMSO-d6 can shift proton signals by up to 0.5 ppm .
  • Dynamic effects : Ring puckering in spirocycles may cause signal splitting in ¹H NMR, requiring variable-temperature studies to resolve .
  • Validation : Cross-reference with high-resolution mass spectrometry (HRMS) and elemental analysis (e.g., %C and %H matching within ±0.3%) ensures data reliability .

Q. What role does the spirocyclic scaffold play in modulating biological activity, and how does dimethyl substitution enhance stability?

  • Methodological Answer : The spirocyclic structure enforces conformational rigidity, improving target binding affinity. The 7,7-dimethyl groups enhance metabolic stability by shielding the lactam ring from enzymatic degradation. For example, analogous β-sulfatides with spirocyclic motifs show improved immune activation due to reduced off-target interactions . Stability can be quantified via accelerated degradation studies (e.g., pH 7.4 buffer at 37°C for 48 hours) .

Q. What computational methods are suitable for predicting the reactivity of 7,7-Dimethyl-1-azaspiro[3.5]nonan-2-one in drug design?

  • Methodological Answer :

  • DFT calculations : Model the electron density of the lactam carbonyl to predict nucleophilic attack sites .
  • Molecular docking : Assess binding to biological targets (e.g., enzymes with hydrophobic pockets) using software like AutoDock Vina .
  • MD simulations : Evaluate the stability of spirocyclic conformers in aqueous vs. lipid environments .

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